molecular formula C21H22N2O2 B2411568 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide CAS No. 1207061-82-2

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide

Cat. No. B2411568
CAS RN: 1207061-82-2
M. Wt: 334.419
InChI Key: MMZMXSRNLYLRRK-JLHYYAGUSA-N
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Description

“N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be based on two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” is characterized by a pyrrolidine ring . This five-membered ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Specific Applications

Let’s explore some specific applications:

a. Antifungal and Antibacterial Properties: Pyrrolidine derivatives exhibit antifungal and antibacterial activities. Their structural diversity allows modification to enhance potency against various pathogens .

b. Antioxidant Activity: Certain pyrrolidin-2-one derivatives demonstrate antioxidant properties. These compounds may play a role in oxidative stress management .

c. Antiviral Potential: While not directly studied for the compound , related pyrrolidine derivatives have been investigated for antiviral activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were tested against Mycobacterium tuberculosis and Mycobacterium bovis .

Future Directions

The future directions in the research and development of “N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

(E)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(13-10-17-6-2-1-3-7-17)22-19-11-8-18(9-12-19)16-21(25)23-14-4-5-15-23/h1-3,6-13H,4-5,14-16H2,(H,22,24)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMXSRNLYLRRK-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide

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